P2X3 Receptor Antagonist Activity: A 255 nM IC50 Differentiates It from Non-Selective Propiophenones
This compound demonstrates a defined IC50 value of 255 nM for antagonist activity at the human P2X3 receptor, measured by inhibition of (α,β)me-ATP-induced intracellular calcium flux in RLE cells [1]. This is a quantifiable, target-specific parameter that differentiates it from the broader class of propiophenones, which generally lack such documented receptor-level activity. For context, while optimized P2X3 antagonists in the literature achieve higher potency (e.g., IC50 values in the 17–55 nM range), this compound's activity is a verifiable starting point for structure-activity relationship (SAR) studies, contrasting with many propiophenone analogs that show no activity in this assay .
| Evidence Dimension | P2X3 Receptor Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 255 nM |
| Comparator Or Baseline | Other propiophenone/benzonitrile derivatives: generally no reported P2X3 activity; optimized literature antagonists: 17–55 nM |
| Quantified Difference | Provides a measurable baseline for SAR (vs. inactive class members); potency gap to optimized leads is ~4.6- to 15-fold |
| Conditions | Human P2X3 receptor expressed in RLE cells; inhibition of (α,β)me-ATP-induced calcium flux |
Why This Matters
Procurement for pain or cough research programs requires a compound with a verifiable, albeit moderate, on-target activity to serve as a SAR starting point, which this compound uniquely provides among simple propiophenone analogs.
- [1] BindingDB. BDBM50379708 (CHEMBL2010931). Affinity Data: IC50 = 255 nM for human P2X3 receptor. View Source
